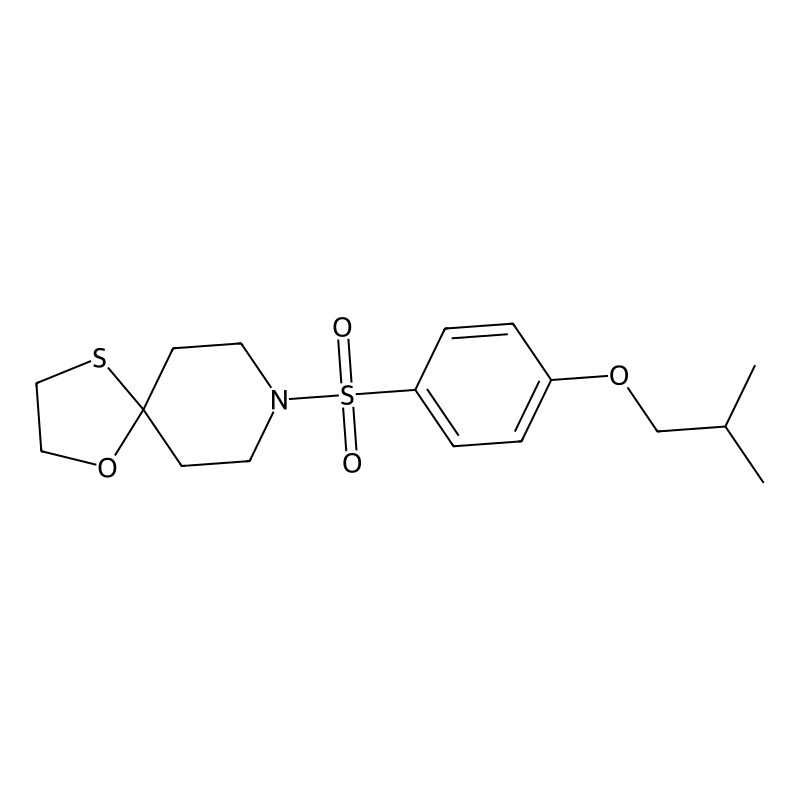

8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Inhibitor of Carbonic Anhydrase Enzymes

There is some scientific research investigating the potential of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane as an inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a family of metalloenzymes found in various tissues throughout the human body and play a crucial role in several physiological processes, including respiration and acid-base regulation. Inhibiting carbonic anhydrase activity has been shown to be a potential therapeutic strategy for various diseases, including glaucoma, epilepsy, and some cancers [].

8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which includes both sulfur and oxygen heteroatoms. The compound features a sulfonyl group attached to a phenyl ring that is further substituted with an isobutoxy group. The spirocyclic framework contributes to its potential biological activity and chemical reactivity. This compound can be categorized under the class of spiro compounds, which are known for their diverse applications in medicinal chemistry and material science.

The chemical reactivity of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be attributed to the presence of the sulfonyl group, which can participate in nucleophilic substitution reactions. Additionally, the heteroatoms in the spirocyclic structure may facilitate various reactions such as:

- Nucleophilic substitutions: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.

- Reduction reactions: The compound may undergo reduction to yield different derivatives, particularly at the sulfonyl or oxo groups.

- Cyclization reactions: The spirocyclic structure may engage in cyclization reactions when exposed to specific reagents or conditions, potentially forming new cyclic structures.

The synthesis of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves several steps:

- Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors containing both sulfur and oxygen functionalities.

- Introduction of the sulfonyl group: A sulfonation reaction using a suitable sulfonating agent (e.g., sulfur trioxide) can attach the sulfonyl moiety to the phenolic component.

- Substitution with isobutoxy group: The final step may involve nucleophilic substitution to introduce the isobutoxy group onto the aromatic ring.

These methods may vary based on specific laboratory protocols and available reagents.

The unique structure of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane lends itself to various applications, particularly in:

- Pharmaceutical development: Potential use as an active pharmaceutical ingredient (API) due to its anticipated biological activities.

- Material sciences: Exploration as a building block for advanced materials due to its unique structural properties.

- Chemical intermediates: Utilization in synthetic pathways for producing other complex organic molecules.

Interaction studies are crucial for understanding how 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane interacts with biological targets. Preliminary investigations could focus on:

- Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of action studies: Understanding how the compound exerts its effects at a molecular level, particularly if it shows promise as a therapeutic agent.

These studies would provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, including:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 8-(4-Methylsulfonylphenyl)-n-[4-(2-morpholin-4-ylethexy)phenyl]-[1,2,4]triazolo[1,5-a]pyridin | Contains a triazole ring and sulfonamide moiety | Anticancer |

| 1-Oxa-4-thiaspiro[4.5]decane | Similar spirocyclic structure without sulfonyl substitution | Antimicrobial |

| 8-(3-Methylsulfonylphenyl)-n-[4-(2-pyrrolidin-1-ylethexy)phenyl]-[1,2,4]triazolo[1,5-a]pyridin | Contains a triazole and methylsulfonyl group | Anti-inflammatory |

Uniqueness

The uniqueness of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane lies in its specific combination of a spirocyclic core with both sulfonamide and isobutoxy functionalities. This distinct structural arrangement may lead to unique biological properties not found in other similar compounds.